![molecular formula C21H13D10NO4 B613611 Fmoc-[D]Leu-OH CAS No. 1190594-22-9](/img/structure/B613611.png)

Fmoc-[D]Leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

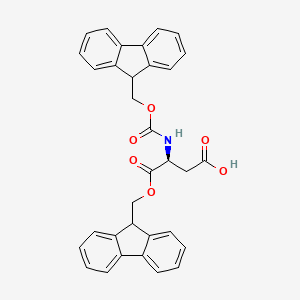

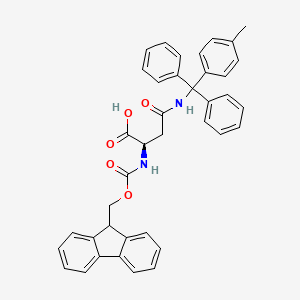

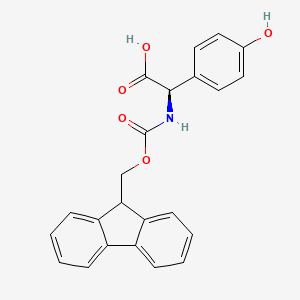

Fmoc-Leu-OH is isomeric with Fmoc-Ile-OH. Like isoleucine, leucine has branching in the sidechain. The branching is at the gamma carbon instead of the beta carbon as in isoleucine . It is used in chemical and peptide syntheses .

Synthesis Analysis

Fmoc-Leu-OH is a standard reagent for coupling leucine into peptide sequences . It can be used to synthesize various oligopeptides by reacting with functionalized α-amino acid hydrochloride salts .Molecular Structure Analysis

The empirical formula of Fmoc-Leu-OH is C21H23NO4 . Its molecular weight is 353.41 . The structure includes a fluorenylmethoxycarbonyl (Fmoc) group attached to leucine .Chemical Reactions Analysis

Fmoc-Leu-OH is primarily used in peptide synthesis . It reacts with other amino acids to form peptides in a process known as Fmoc solid-phase peptide synthesis .Physical And Chemical Properties Analysis

Fmoc-Leu-OH has a molecular weight of 353.412 Da . It is a white to off-white powder .Wissenschaftliche Forschungsanwendungen

Synthesis of Oligopeptides

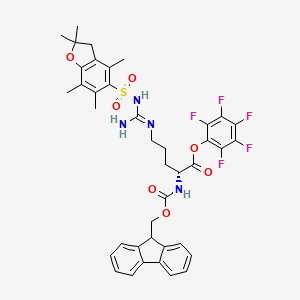

Fmoc-[D]Leu-OH is commonly used in the synthesis of various oligopeptides. It reacts with functionalized α-amino acid hydrochloride salts to form peptide bonds, which are the building blocks of oligopeptides . This process is crucial for creating specific peptide sequences used in research and therapeutic applications.

Production of Cyclic Depsipeptides

This compound is instrumental in synthesizing cyclic depsipeptides like sansalvamide A, a natural product found in marine fungus . These depsipeptides have significant potential in developing new pharmaceuticals due to their unique biological activities.

Creation of Decapeptide Antibiotics

Fmoc-[D]Leu-OH is used to synthesize decapeptide antibiotics such as Streptocidin A−D, which are naturally found in Streptomyces sp. Tü 6071 . These antibiotics are valuable for their potent activity against a range of bacterial pathogens.

Cosmetic Applications

The compound can be used to create coumaroyl dipeptide amide, which has applications in the cosmetic industry . This usage demonstrates the versatility of Fmoc-[D]Leu-OH beyond traditional pharmaceutical applications.

Solid-Phase Peptide Synthesis (SPPS)

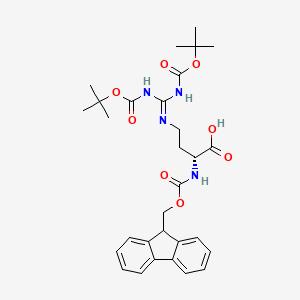

Fmoc-[D]Leu-OH plays a critical role in Fmoc solid-phase peptide synthesis, a widely used method for producing peptides in large quantities . SPPS is essential for studies requiring large amounts of peptides, such as biological tests, NMR structural research, or interaction studies between peptides and other molecules.

Hydrogel Construction

In materials science, Fmoc-functionalized amino acids and peptides, including Fmoc-[D]Leu-OH, have been used to construct hydrogels . These hydrogels find a wide range of applications due to their self-assembling properties and biocompatibility.

Ligand for C-H Activation Reactions

Fmoc-[D]Leu-OH serves as a ligand in C-H activation reactions, a type of chemical reaction that forms a bond between carbon and a heteroatom . This application is significant in the field of organic synthesis.

PPARγ Ligand Research

As a PPARγ ligand, Fmoc-[D]Leu-OH induces insulin sensitization without promoting adipogenesis . This property is particularly relevant in diabetes research, where insulin resistance is a key factor.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

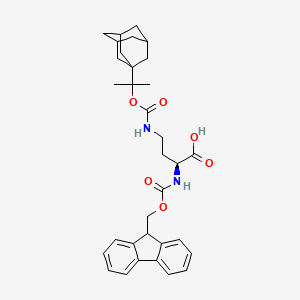

IUPAC Name |

(2S)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m0/s1/i1D3,2D3,11D2,13D,19D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-QDXFTFMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-[D]Leu-OH | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-2-(Fmoc-amino)-3-(2,2-dimethyl-4H-benzo[1,3]dioxin-6-yl)propionic acid](/img/structure/B613548.png)